molecular formula C13H20 B13350284 Benzene, 1-ethyl-2-pentyl

Benzene, 1-ethyl-2-pentyl

Cat. No.: B13350284
M. Wt: 176.30 g/mol
InChI Key: PENKITWMTIONPT-UHFFFAOYSA-N
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Description

Benzene, 1-ethyl-2-pentyl (IUPAC name) is an alkyl-substituted benzene derivative with the molecular formula C₁₃H₂₀ and a molecular weight of 176.2979 g/mol . Its structure consists of a benzene ring substituted with an ethyl group (-CH₂CH₃) at position 1 and a pentyl group (-CH₂CH₂CH₂CH₂CH₃) at position 2. The compound’s stereochemical identifier (InChIKey) is PENKITWMTIONPT-UHFFFAOYSA-N, as standardized by the National Institute of Standards and Technology (NIST) .

Properties

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-ethyl-2-pentylbenzene

InChI

InChI=1S/C13H20/c1-3-5-6-10-13-11-8-7-9-12(13)4-2/h7-9,11H,3-6,10H2,1-2H3

InChI Key

PENKITWMTIONPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-pentylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. The reaction involves the alkylation of benzene with 1-bromo-2-pentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-ethyl-2-pentylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-pentylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethyl-2-pentylbenzene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of alkylbenzenes and the effects of alkyl substituents on aromatic systems.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-pentylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of alkyl groups can influence the electron density of the benzene ring, making it more or less reactive towards certain reagents. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Benzene, 1-ethyl-2-pentyl with structurally related alkyl- and aryl-substituted benzenes is presented below, focusing on molecular features and available

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Notes
This compound C₁₃H₂₀ 176.30 Ethyl (C₂), Pentyl (C₅) Not provided Hydrophobic; likely low volatility
Ethylbenzene C₈H₁₀ 106.16 Ethyl (C₂) 100-41-4 Clear liquid; volatile solvent
1-Ethyl-2-methylbenzene C₉H₁₂ 120.19 Ethyl (C₂), Methyl (C₁) 611-14-3 Used in organic synthesis
Benzene, 1-ethyl-2-(phenylmethyl) C₁₅H₁₆ 196.29 Ethyl (C₂), Benzyl (C₆H₅CH₂) 28122-25-0 Combustion enthalpy: -1964 kcal/mol
Benzene, (1-pentylheptyl)- C₁₈H₃₀* 246.44* Pentyl (C₅), Heptyl (C₇) 2719-62-2 Extended alkyl chain; high hydrophobicity

* Estimated molecular formula and weight based on alkyl chain structure.

Key Observations:

Substituent Effects on Properties :

  • Ethylbenzene (C₈H₁₀) is a simpler derivative with a single ethyl group, making it highly volatile and widely used as a solvent . In contrast, This compound ’s longer pentyl chain increases molecular weight and likely reduces volatility .
  • 1-Ethyl-2-methylbenzene (C₉H₁₂) demonstrates how smaller substituents (methyl vs. pentyl) alter applications; its compact structure favors synthetic flexibility .
  • The benzyl group in Benzene, 1-ethyl-2-(phenylmethyl) introduces aromaticity and rigidity, reflected in its high combustion enthalpy (-1964 kcal/mol), suggesting stability under thermal stress .

Structural Complexity and Reactivity :

  • This compound ’s branched alkyl substituents may hinder electrophilic substitution reactions compared to less substituted analogs like ethylbenzene, where the ethyl group activates the ring ortho/para positions.

Q & A

Q. How should researchers securely store and share large datasets (e.g., computational outputs or chromatograms) for long-term accessibility?

  • Methodological Answer : Use institutional cloud storage with role-based access controls (RBAC). For public sharing, employ NIST-recommended formats (e.g., .cif for crystallography) and metadata standards (ISA-Tab). Archive datasets in Dryad or ICPSR , ensuring DOI assignment .

Q. Authoritative Data Sources :

  • NIST Chemistry WebBook : Thermodynamic and spectral data .
  • EPA DSSTox : Predictive toxicology and environmental fate .
  • PubChem : Experimental and computed properties .
  • CAS Common Chemistry : Validated chemical identifiers .

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